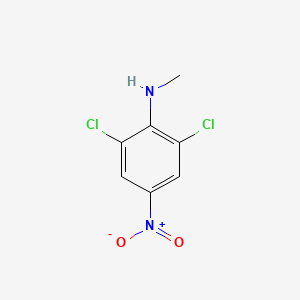
2,6-dichloro-N-methyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N-methyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of two chlorine atoms, a nitro group, and a methyl group attached to an aniline ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-methyl-4-nitroaniline typically involves the chlorination of 4-nitroaniline. One common method includes the use of chlorine bleaching liquor in water with acids such as hydrochloric acid or nitric acid. The reaction is carried out at low temperatures initially (5° to 10°C) and then gradually increased to 70°C. The process involves multiple steps of chlorination and post-chlorination to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The final product is typically purified through crystallization from solvents like ethanol or benzene .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-N-methyl-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Formation of 2,6-dichloro-N-methyl-4-aminoaniline.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2,6-Dichloro-N-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as an antifungal agent.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Employed as a fungicide in agriculture, although it is not approved for use in the European Union.
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-N-methyl-4-nitroaniline involves its interaction with specific molecular targets. As a fungicide, it disrupts the normal metabolic processes of fungal cells, leading to their death. The compound’s nitro group plays a crucial role in its antifungal activity by interfering with the electron transport chain in fungal cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dichloro-4-nitroaniline
- 2,4-Dichloro-6-nitroaniline
- 2,6-Dichloro-4-nitroaniline
Uniqueness
2,6-Dichloro-N-methyl-4-nitroaniline is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and efficacy profiles, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C7H6Cl2N2O2 |
|---|---|
Peso molecular |
221.04 g/mol |
Nombre IUPAC |
2,6-dichloro-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-10-7-5(8)2-4(11(12)13)3-6(7)9/h2-3,10H,1H3 |
Clave InChI |
BCKPYVNUJCXVLN-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















